molecular formula C26H23N3O5 B1673213 K252d CAS No. 105114-22-5

K252d

Cat. No. B1673213
M. Wt: 457.5 g/mol
InChI Key: FYQXRIMLEOPQQP-DDWDLLSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K252d is an indolocarbazole alkaloid found in Nocardiopsis . It is a PKC inhibitor that inhibits PKC isolated from rat brain, as well as, calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart .


Synthesis Analysis

The total synthesis of indolocarbazole natural products culminated in the syntheses of the staurosporine aglycone, arcyriaflavin A, and the first total synthesis of K252d and its previously unknown β-anomer . One new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan .


Molecular Structure Analysis

The molecular formula of K252d is C26H23N3O5 .


Chemical Reactions Analysis

K252d inhibits PKC in rat brain and bovine heart phosphodiesterase .


Physical And Chemical Properties Analysis

K252d has a boiling point of 824.4±65.0 °C, a density of 1.71±0.1 g/cm3, and is soluble in DMSO and Ethanol .

Scientific Research Applications

Application 1: Inhibition of Protein Kinase C (PKC)

  • Summary of Application : K252d is an indolocarbazole alkaloid found in Nocardiopsis . It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
  • Results or Outcomes : K252d inhibits PKC isolated from rat brain with an IC50 value of 350 nM . It also inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart with an IC50 value of 46.2 µM .

Application 2: Induction of Apoptosis in Gastric Cancer Cells

  • Summary of Application : A new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan . This compound was found to induce apoptosis in gastric cancer cells .
  • Methods of Application : The compound was introduced to a culture of gastric cancer cells. Its effects on cell viability and apoptosis were then measured .
  • Results or Outcomes : Compound 1 potently induced apoptosis of gastric cancer cells by inhibiting topoisomerase IIα enzyme activity and reducing the expression of antiapoptosis protein level . Compound 3 displayed moderate cytotoxicity against the A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM, 1.6 ± 0.09 μM, respectively .

Application 3: Inhibition of Calcium- and Calmodulin-Dependent Phosphodiesterase

  • Summary of Application : K252d is known to inhibit calcium- and calmodulin-dependent phosphodiesterase, an enzyme that breaks down cyclic AMP and cyclic GMP, which are second messengers involved in a wide variety of signal transduction pathways .
  • Results or Outcomes : K252d inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart with an IC50 value of 46.2 µM .

Application 4: Inhibition of Topoisomerase IIα

  • Summary of Application : A new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan . This compound was found to inhibit topoisomerase IIα, an enzyme that controls the overwinding or underwinding of DNA .
  • Methods of Application : The compound was introduced to a culture of cells. Its effects on topoisomerase IIα activity were then measured .
  • Results or Outcomes : Compound 1 potently induced apoptosis of gastric cancer cells by inhibiting topoisomerase IIα enzyme activity and reducing the expression of antiapoptosis protein level . Compound 3 displayed moderate cytotoxicity against the A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM, 1.6 ± 0.09 μM, respectively .

Application 5: Inhibition of Protein Kinase G

  • Summary of Application : K252d is known to inhibit protein kinase G, an enzyme that plays a key role in the cyclic GMP (cGMP) pathway and is involved in regulating smooth muscle tone, platelet activation, and neuronal signal transduction .

Application 6: Inhibition of CaM Kinase II

  • Summary of Application : K252d is known to inhibit CaM kinase II, an enzyme that plays a crucial role in many cellular functions, including cell cycle regulation, apoptosis, and synaptic plasticity .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Recent studies have detailed the inhibition of cancer stem cell formation by indolocarbazole alkaloids . Furthermore, 3-hydroxy-K252d displayed moderate cytotoxicity against the A549 and MCF-7 cell lines .

properties

IUPAC Name

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQXRIMLEOPQQP-DDWDLLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-(6-deoxy-alpha-L-mannopyranosyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K252d
Reactant of Route 2
K252d
Reactant of Route 3
K252d
Reactant of Route 4
K252d
Reactant of Route 5
K252d
Reactant of Route 6
K252d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.